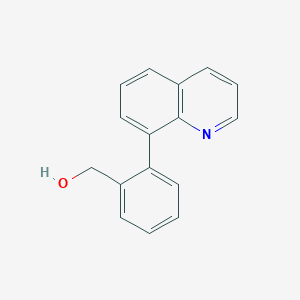![molecular formula C28H27N3O B3749082 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B3749082.png)
4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline
Übersicht
Beschreibung
4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline, also known as BM-Quinoline, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinolines, which are heterocyclic compounds that have been widely used as building blocks for the synthesis of various bioactive molecules.
Wirkmechanismus
The mechanism of action of 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. Specifically, 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, which may contribute to its anti-tumor activity. Additionally, 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline has been shown to inhibit the activity of certain signaling pathways that are involved in cell growth and survival, which may also contribute to its anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline is its potent anti-tumor activity against a wide range of cancer cell lines. This makes it a promising candidate for the development of novel cancer therapies. However, there are also some limitations to its use in lab experiments. For example, 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline is a synthetic compound that may be difficult and expensive to produce in large quantities. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
Zukünftige Richtungen
There are a number of future directions for research on 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline. One promising area of research is in the development of novel cancer therapies. Studies have shown that 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline has potent anti-tumor activity, and further research may lead to the development of new drugs that are based on this compound. Additionally, researchers may investigate the mechanism of action of 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline in more detail, which may provide insights into its potential applications in other areas of research. Finally, researchers may investigate the structure-activity relationship of 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline, which may lead to the development of more potent and selective analogs.
Wissenschaftliche Forschungsanwendungen
4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline has potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for the development of novel cancer therapies.
Eigenschaften
IUPAC Name |
(4-benzylpiperidin-1-yl)-(6-methyl-2-pyridin-3-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O/c1-20-9-10-26-24(16-20)25(18-27(30-26)23-8-5-13-29-19-23)28(32)31-14-11-22(12-15-31)17-21-6-3-2-4-7-21/h2-10,13,16,18-19,22H,11-12,14-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXODPUWQSGHBRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCC(CC3)CC4=CC=CC=C4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperidin-1-yl)[6-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



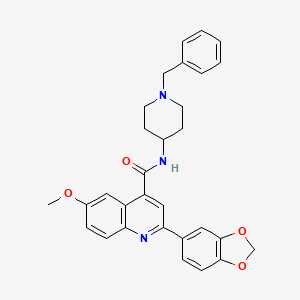
![2-(1,3-benzodioxol-5-yl)-6-methoxy-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B3749005.png)
![6-benzyl-3-[2-(1-cyclohexen-1-yl)ethyl]-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3749009.png)
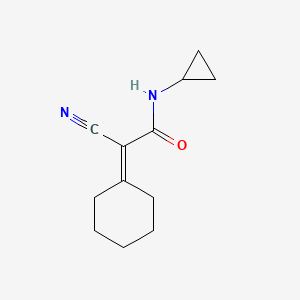
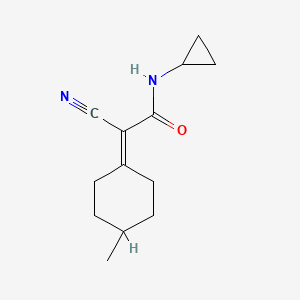
![2-[4-(2-methylbenzoyl)-1-piperazinyl]-4,6-di-1-pyrrolidinyl-1,3,5-triazine](/img/structure/B3749035.png)
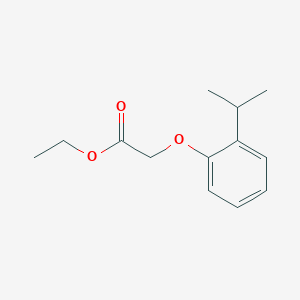
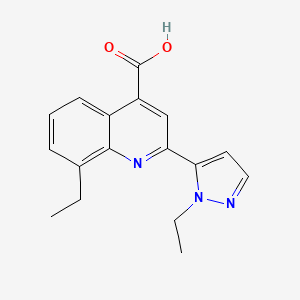
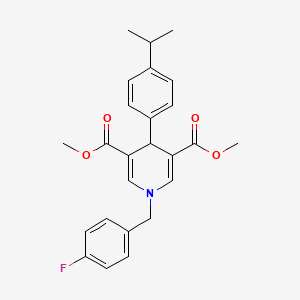
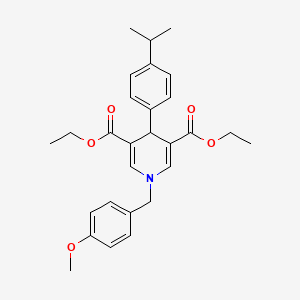
![dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3749075.png)
![8-chloro-2-(2-methylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B3749076.png)

